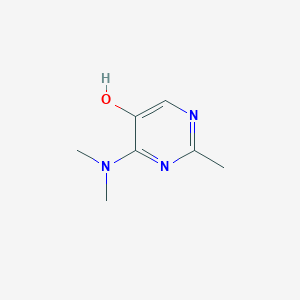

4-(Dimethylamino)-2-methylpyrimidin-5-ol

Description

Overview of Pyrimidine (B1678525) Scaffold in Contemporary Chemical Research

The pyrimidine scaffold is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This fundamental structure is a cornerstone of organic and medicinal chemistry due to its prevalence in biological systems and its versatile chemical reactivity. The pyrimidine ring is a key component of the nucleobases cytosine, thymine, and uracil, which form the building blocks of the nucleic acids DNA and RNA. This inherent biological relevance has made pyrimidine a privileged scaffold in drug discovery and development.

In contemporary chemical research, the pyrimidine core is extensively utilized as a starting point for the synthesis of a myriad of complex molecules. Its π-deficient nature, a result of the two electronegative nitrogen atoms, influences its reactivity, making it susceptible to nucleophilic substitution, particularly at the 2, 4, and 6 positions. This reactivity allows for the facile introduction of a wide range of functional groups, enabling the systematic modification of the scaffold to tune its physicochemical and biological properties.

The Role of Substituted Pyrimidines in Diverse Academic Disciplines

The true versatility of the pyrimidine scaffold is unlocked through the introduction of various substituents. These modifications give rise to a vast library of substituted pyrimidines, each with unique properties and applications that span numerous scientific disciplines.

In medicinal chemistry, substituted pyrimidines are integral to the design of therapeutic agents. They are found in a wide array of drugs, including anticancer agents, antivirals, antibacterials, and cardiovascular drugs. The strategic placement of different functional groups on the pyrimidine ring can lead to compounds that selectively interact with biological targets such as enzymes and receptors, thereby eliciting a desired therapeutic effect. For instance, the substitution pattern can influence a molecule's ability to act as a kinase inhibitor, a class of drugs that has revolutionized cancer therapy.

Beyond medicine, substituted pyrimidines are crucial in agrochemicals, where they are used in the development of herbicides and fungicides. In materials science, the unique electronic properties of certain pyrimidine derivatives are being explored for applications in organic light-emitting diodes (OLEDs) and other electronic devices.

Scope and Research Focus on 4-(Dimethylamino)-2-methylpyrimidin-5-ol within Pyrimidine Systems

Within the extensive family of pyrimidine derivatives, this compound presents a unique combination of functional groups that suggests a rich area for chemical and biological investigation. This article will focus exclusively on this compound, examining its structural features and inferring its potential chemical and physical properties based on the established principles of pyrimidine chemistry.

The substituents on this molecule—a dimethylamino group at position 4, a methyl group at position 2, and a hydroxyl group at position 5—are expected to significantly influence its electronic distribution, solubility, and potential for intermolecular interactions. The dimethylamino group, a strong electron-donating group, is anticipated to increase the electron density of the pyrimidine ring, which could modulate its reactivity and basicity. The methyl group can provide steric bulk and influence the molecule's metabolic stability. The hydroxyl group at the 5-position is particularly interesting as it can participate in hydrogen bonding and may exist in tautomeric equilibrium with a keto form.

While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active compounds. Therefore, by analogy to these related structures, we can hypothesize about its potential areas of scientific interest. Research on analogous compounds with 4-aminopyrimidine (B60600) substructures has shown potential in the development of inhibitors for enzymes like beta-amyloid cleaving enzyme-1 (BACE1), which is relevant to Alzheimer's disease research. nih.gov Furthermore, substituted pyrimidin-5-ols have been investigated for their potential as kinase inhibitors. acs.org

Structure

3D Structure

Properties

Molecular Formula |

C7H11N3O |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

4-(dimethylamino)-2-methylpyrimidin-5-ol |

InChI |

InChI=1S/C7H11N3O/c1-5-8-4-6(11)7(9-5)10(2)3/h4,11H,1-3H3 |

InChI Key |

AHOQCPCNYDFKIT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C(=N1)N(C)C)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Dimethylamino 2 Methylpyrimidin 5 Ol

Foundational Synthetic Strategies for Pyrimidine-5-ol Derivatives

The construction of the pyrimidine-5-ol scaffold relies on established synthetic routes that are adaptable for the introduction of various substituents. These strategies can be broadly categorized into the formation of the pyrimidine (B1678525) ring through cyclocondensation and the modification of a pre-existing pyrimidine core.

Cyclocondensation Reactions in Pyrimidine Synthesis

Cyclocondensation reactions are a cornerstone of pyrimidine synthesis, involving the formation of the heterocyclic ring from acyclic precursors. A prominent method is the Pinner synthesis, which traditionally involves the condensation of a 1,3-dicarbonyl compound with an amidine. researchgate.net This approach allows for the introduction of substituents at various positions of the pyrimidine ring based on the choice of starting materials.

For the synthesis of pyrimidine-5-ol derivatives, a key strategy involves the reaction of an amidine hydrochloride with a suitably functionalized three-carbon component. For instance, the reaction of amidine hydrochlorides with potassium 2-cyano-2-fluoroethenolate has been shown to produce 4-aminopyrimidines under mild conditions. nih.gov While this specific precursor leads to a 5-fluoro substituent, the underlying principle of condensing an amidine with a three-carbon synthon containing appropriate functional groups is a versatile approach for accessing a range of substituted pyrimidines.

The general mechanism for such cyclocondensations involves the initial nucleophilic attack of the amidine on one of the carbonyl or equivalent electrophilic centers of the three-carbon component. This is followed by an intramolecular condensation and subsequent dehydration to form the aromatic pyrimidine ring. The regioselectivity of the reaction is dictated by the nature and position of the functional groups on the starting materials.

Functional Group Interconversions on Pyrimidine Cores

Once the pyrimidine ring is formed, functional group interconversions are employed to introduce or modify substituents. A critical transformation for the synthesis of 4-(Dimethylamino)-2-methylpyrimidin-5-ol is the N,N-dimethylation of a 4-amino group.

Various methods exist for the N,N-dimethylation of primary amines. nih.govchemrxiv.org These often involve the use of a methylating agent, such as methyl iodide or dimethyl sulfate (B86663), in the presence of a base. nih.gov More contemporary and sustainable methods utilize formaldehyde (B43269) as a C1 source in the presence of a reducing agent and a catalyst, such as ruthenium nanoparticles on carbon (Ru/C). nih.govchemrxiv.org This reductive amination process typically proceeds through the formation of an imine or enamine intermediate, which is then reduced to the corresponding tertiary amine. chemrxiv.org

The choice of methylation method depends on factors such as the substrate's sensitivity to reaction conditions and the desired selectivity. For a molecule like 4-amino-2-methylpyrimidin-5-ol (B1282271), care must be taken to select conditions that will not affect the hydroxyl group at the 5-position.

Targeted Synthesis of this compound

The specific synthesis of this compound can be envisioned through a multi-step process that combines the foundational strategies of cyclocondensation and functional group interconversion.

Elucidation of Optimal Precursor Selection and Reaction Pathways

A plausible and efficient pathway for the synthesis of this compound involves a two-stage approach:

Synthesis of 4-amino-2-methylpyrimidin-5-ol: The initial step focuses on the construction of the key intermediate, 4-amino-2-methylpyrimidin-5-ol. This can be achieved through the cyclocondensation of acetamidine (B91507) hydrochloride (to introduce the 2-methyl group) with a suitable three-carbon synthon. An appropriate C3 precursor would be an ester of 2-formyl-2-hydroxyacetic acid or a related derivative that can provide the 5-hydroxyl group and a reactive site for cyclization with the amidine.

N,N-dimethylation of 4-amino-2-methylpyrimidin-5-ol: The second stage involves the selective N,N-dimethylation of the 4-amino group of the synthesized intermediate. As previously discussed, this can be accomplished using various methylating agents. A robust method would be the use of formaldehyde and a reducing agent in the presence of a heterogeneous catalyst like Ru/C, which offers good yields and selectivity. nih.govchemrxiv.org

Mechanistic Analysis of Formation Reactions

The formation of the pyrimidine ring in the first step proceeds via a well-established cyclocondensation mechanism. The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of acetamidine on the formyl group of the C3 precursor. This is followed by a series of intramolecular proton transfers and a cyclization step where the second nitrogen atom of the amidine attacks the ester or an equivalent electrophilic carbon. The final step involves the elimination of a molecule of water and the alcohol from the ester to yield the aromatic 4-amino-2-methylpyrimidin-5-ol.

The subsequent N,N-dimethylation reaction, particularly when using formaldehyde and a catalyst, involves a reductive amination pathway. The primary amino group of 4-amino-2-methylpyrimidin-5-ol reacts with formaldehyde to form a hydroxymethylamino intermediate, which then dehydrates to an iminium ion. This electrophilic species is then reduced by the catalyst and hydrogen source to the monomethylated amine. The process is then repeated to yield the final N,N-dimethylated product. chemrxiv.org The mechanism of this catalytic process involves the activation of both the amine and the carbonyl compound on the catalyst surface. chemrxiv.org

Advanced Approaches for Reaction Yield Optimization and Purity Enhancement

To maximize the yield and purity of this compound, several advanced approaches can be implemented.

For the Cyclocondensation Step:

Catalyst Selection: The use of acid or base catalysts can significantly influence the rate and efficiency of the cyclocondensation reaction. The choice of catalyst should be optimized based on the specific C3 precursor used.

Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that need to be carefully controlled. Microwave-assisted synthesis has been shown to accelerate many heterocyclic ring-forming reactions and could be a viable option to reduce reaction times and potentially improve yields. tandfonline.com

Purification: Purification of the intermediate 4-amino-2-methylpyrimidin-5-ol is crucial. Crystallization is often the preferred method for obtaining high-purity solid compounds.

For the N,N-dimethylation Step:

Catalyst and Reducing Agent: The choice of catalyst and reducing agent in the reductive amination is paramount. Heterogeneous catalysts like Ru/C are advantageous as they can be easily removed by filtration, simplifying the work-up procedure. chemrxiv.org The optimization of catalyst loading and hydrogen pressure is essential for achieving high conversion and selectivity.

Stoichiometry of Reagents: Careful control of the stoichiometry of formaldehyde is necessary to ensure complete dimethylation without significant side reactions.

Product Isolation and Purification: After the reaction, the final product needs to be isolated from the reaction mixture. This typically involves filtration to remove the catalyst, followed by extraction and purification by chromatography or crystallization to obtain this compound in high purity.

Below is a table summarizing hypothetical optimization data for the N,N-dimethylation step based on common practices in reductive amination.

| Entry | Catalyst | H2 Pressure (bar) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |

| 1 | 5% Ru/C | 10 | 70 | 8 | 85 | 90 |

| 2 | 5% Ru/C | 20 | 70 | 8 | 95 | 92 |

| 3 | 5% Ru/C | 20 | 90 | 6 | >99 | 95 |

| 4 | 10% Pd/C | 20 | 70 | 12 | 70 | 85 |

This is a representative data table and not based on actual experimental results for this specific compound.

By systematically optimizing these parameters, it is possible to develop a robust and efficient synthesis of this compound with high yield and purity.

Derivatization and Further Chemical Transformations of this compound

The chemical versatility of this compound allows for a range of derivatization and transformation reactions targeting its distinct functional groups: the pyrimidine ring, the dimethylamino moiety, the hydroxyl group, and the C2-methyl group. These modifications are pivotal for modulating the compound's physicochemical properties and for the synthesis of new chemical entities.

Electrophilic Aromatic Substitution Studies on the Pyrimidine Ring

The pyrimidine ring is classified as a π-deficient heterocycle, a characteristic that is further intensified by the presence of two nitrogen atoms. This inherent electron deficiency generally renders the pyrimidine nucleus resistant to electrophilic aromatic substitution. Electrophilic attack is further disfavored as the ring nitrogen atoms are prone to protonation under the strongly acidic conditions that often accompany these reactions.

However, the substituents on the this compound ring significantly influence its reactivity. The potent electron-donating nature of the dimethylamino group at position 4 and the hydroxyl group at position 5 would be expected to counteract the ring's intrinsic electron deficiency to some extent. In theory, these groups should activate the pyrimidine ring towards electrophilic attack, particularly at the ortho and para positions. Conversely, the methyl group at position 2 has a weaker activating effect.

Despite the activating potential of the dimethylamino and hydroxyl substituents, there is a lack of specific literature detailing successful electrophilic aromatic substitution reactions on this compound itself. General knowledge of pyrimidine chemistry suggests that any such reactions would likely require carefully optimized, mild conditions to avoid ring degradation or reaction at the exocyclic functional groups.

| Reaction Type | Reagents and Conditions | Expected Outcome | Challenges |

| Nitration | HNO₃/H₂SO₄ | Introduction of a nitro group | Ring oxidation, degradation |

| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | Introduction of a halogen atom | Low reactivity, side reactions |

| Sulfonation | Fuming H₂SO₄ | Introduction of a sulfonic acid group | Harsh conditions, potential for charring |

| Friedel-Crafts Alkylation/Acylation | R-X/AlCl₃ or RCO-X/AlCl₃ | Introduction of an alkyl or acyl group | Generally not feasible due to catalyst complexation with ring nitrogens and amino group |

Table 1: Predicted Outcomes and Challenges for Electrophilic Aromatic Substitution on this compound

Reactions at the Dimethylamino Moiety (e.g., quaternization, demethylation)

The exocyclic dimethylamino group is a key site for chemical modification, offering pathways to alter the compound's solubility, basicity, and steric profile.

Quaternization: The nitrogen atom of the dimethylamino group, being a tertiary amine, is susceptible to quaternization upon reaction with alkylating agents. This reaction converts the neutral dimethylamino group into a positively charged quaternary ammonium (B1175870) salt. Such transformations can dramatically increase the water solubility of the molecule.

For instance, treatment with methyl iodide or dimethyl sulfate would be expected to yield the corresponding trimethylammonium salt. The reaction conditions for quaternization of tertiary amines are generally mild, often proceeding at room temperature or with gentle heating. google.com

| Transformation | Typical Reagents | Product | Key Considerations |

| Quaternization | Methyl iodide, Dimethyl sulfate | 4-(Trimethylammonio)-2-methylpyrimidin-5-ol salt | Reaction is typically exothermic. |

| Demethylation | Cyanogen bromide, Chloroformates | 4-(Methylamino)-2-methylpyrimidin-5-ol | May require harsh conditions that affect other functional groups. |

Table 2: Potential Reactions at the Dimethylamino Moiety

Modifications and Esterification of the Pyrimidin-5-ol Hydroxyl Group

The hydroxyl group at the 5-position of the pyrimidine ring is a versatile handle for introducing a variety of functional groups, most notably through esterification.

Esterification: The conversion of the hydroxyl group to an ester is a common strategy to modify the lipophilicity and other physicochemical properties of a molecule. This can be achieved by reacting this compound with a carboxylic acid, acid chloride, or acid anhydride (B1165640) under appropriate conditions.

The direct esterification with a carboxylic acid typically requires an acid catalyst and conditions for the removal of water. nih.govorganic-chemistry.org A milder and often more efficient method involves the use of an acid chloride or anhydride, frequently in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) to scavenge the acidic byproduct. organic-chemistry.org The reactivity of the hydroxyl group can be influenced by the electronic nature of the pyrimidine ring.

| Esterifying Agent | Catalyst/Base | General Conditions | Product Type |

| Carboxylic Acid (R-COOH) | Strong acid (e.g., H₂SO₄) | Heating, water removal | Ester (R-COO-Pyrimidine) |

| Acid Chloride (R-COCl) | Tertiary amine (e.g., Et₃N) | Room temperature or gentle heating | Ester (R-COO-Pyrimidine) |

| Acid Anhydride ((R-CO)₂O) | Tertiary amine or DMAP | Room temperature or gentle heating | Ester (R-COO-Pyrimidine) |

Table 3: General Conditions for the Esterification of the Pyrimidin-5-ol Hydroxyl Group

Investigating Reactivity at the Methyl Group at Position 2

The methyl group at the C2 position of the pyrimidine ring, while generally less reactive than the other functional groups, can participate in certain chemical transformations. Its reactivity is enhanced by the adjacent electron-withdrawing nitrogen atoms of the pyrimidine ring, which can stabilize a negative charge on the methyl carbon upon deprotonation.

This allows for condensation reactions with various electrophiles. For example, reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can lead to the formation of an enamine, which is a versatile intermediate for the synthesis of more complex heterocyclic systems. researchgate.net

Deprotonation of the methyl group with a strong base, such as an organolithium reagent, could generate a nucleophilic species that can react with a range of electrophiles, including aldehydes, ketones, and alkyl halides. However, the presence of the acidic hydroxyl group at the 5-position would likely interfere with this approach, necessitating a protection strategy for the hydroxyl group prior to attempting reactions at the C2-methyl group.

| Reaction Type | Reagents | Intermediate/Product | Key Considerations |

| Condensation | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Enamine derivative | Useful for further heterocyclic synthesis. |

| Deprotonation followed by alkylation | Strong base (e.g., n-BuLi), then R-X | 2-(Alkyl)-4-(dimethylamino)pyrimidin-5-ol | Requires protection of the 5-hydroxyl group. |

Table 4: Potential Reactivity at the C2-Methyl Group

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Dimethylamino 2 Methylpyrimidin 5 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

High-Resolution ¹H NMR Spectroscopic Analysis

High-resolution proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms present in a molecule. For 4-(Dimethylamino)-2-methylpyrimidin-5-ol, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the various proton environments. The expected chemical shifts (δ) are influenced by the electronic effects of the pyrimidine (B1678525) ring, the hydroxyl group, and the dimethylamino substituent.

A singlet peak is anticipated for the proton on the pyrimidine ring, likely in the aromatic region. The methyl group at the 2-position would present as a sharp singlet, shifted downfield due to the influence of the heterocyclic ring. The six protons of the dimethylamino group are expected to appear as a singlet, reflecting their chemical equivalence. The hydroxyl proton signal is also expected to be a singlet, though its chemical shift can be variable and concentration-dependent, and it may undergo exchange with residual water in the solvent.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyrimidine-H | 7.5 - 8.5 | Singlet |

| -OH | Variable | Singlet (broad) |

| -N(CH₃)₂ | 2.8 - 3.2 | Singlet |

| Ring-CH₃ | 2.3 - 2.7 | Singlet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR Spectroscopic Analysis for Carbon Skeleton Confirmation

Carbon-13 (¹³C) NMR spectroscopy provides critical information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the hybridization and electronic environment of the carbon atoms.

The carbon atoms of the pyrimidine ring are expected to resonate in the downfield region, typically between 140 and 160 ppm. The carbon bearing the hydroxyl group (C5) would likely be found at the lower end of this range, while the carbon attached to the dimethylamino group (C4) would be shifted further downfield. The carbon of the methyl group at the 2-position and the carbons of the dimethylamino group will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (C-CH₃) | 155 - 165 |

| C4 (C-N(CH₃)₂) | 150 - 160 |

| C5 (C-OH) | 140 - 150 |

| C6 (CH) | 110 - 120 |

| -N(CH₃)₂ | 35 - 45 |

| Ring-CH₃ | 20 - 30 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Proton-Carbon Connectivity and Long-Range Coupling Elucidation

Correlation Spectroscopy (COSY): This experiment would be used to identify proton-proton couplings. In the case of this compound, significant COSY correlations are not expected due to the presence of isolated spin systems.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the proton signal of the pyrimidine ring to its corresponding carbon (C6) and the protons of the methyl groups to their respective carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is a powerful tool for piecing together the molecular structure. For instance, correlations would be expected between the protons of the ring-methyl group and carbons C2 and C6 of the pyrimidine ring. Similarly, the protons of the dimethylamino group would show correlations to C4.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Identification of Characteristic Functional Group Vibrations and Molecular Fingerprints

The IR and Raman spectra of this compound are expected to display characteristic absorption bands corresponding to the vibrations of its specific functional groups.

O-H Stretch: A broad and strong absorption band is anticipated in the IR spectrum in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group.

C-H Stretch: Aromatic and aliphatic C-H stretching vibrations are expected to appear in the 2800-3100 cm⁻¹ region.

C=N and C=C Ring Stretching: The stretching vibrations of the pyrimidine ring (C=N and C=C bonds) will give rise to a series of sharp to medium intensity bands in the 1400-1650 cm⁻¹ region.

C-N Stretch: The stretching vibration of the C-N bond of the dimethylamino group is expected in the 1250-1350 cm⁻¹ range.

O-H Bend: The in-plane bending vibration of the hydroxyl group may be observed around 1300-1400 cm⁻¹.

C-O Stretch: The C-O stretching vibration of the phenolic hydroxyl group will likely appear as a strong band in the 1150-1250 cm⁻¹ region.

The combination of these bands provides a unique "molecular fingerprint" for this compound, allowing for its identification and differentiation from other related compounds.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H Stretch | 3200 - 3600 |

| C-H Stretch (Aromatic & Aliphatic) | 2800 - 3100 |

| C=N, C=C Stretch (Ring) | 1400 - 1650 |

| C-N Stretch | 1250 - 1350 |

| O-H Bend | 1300 - 1400 |

| C-O Stretch | 1150 - 1250 |

Note: These are general ranges and the exact positions can be influenced by intermolecular interactions and the physical state of the sample.

Comparative Analysis of Experimental and Theoretically Predicted Vibrational Spectra

To aid in the precise assignment of the observed vibrational bands, a comparative analysis with theoretically predicted spectra is highly beneficial. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the vibrational frequencies of the optimized molecular structure of this compound.

By comparing the experimental IR and Raman spectra with the computationally generated spectra, a detailed and reliable assignment of the fundamental vibrational modes can be achieved. This correlative approach helps to confirm the proposed structure and provides deeper insights into the vibrational properties of the molecule. Discrepancies between the experimental and theoretical data can often be reconciled by applying appropriate scaling factors to the calculated frequencies, which accounts for the approximations inherent in the theoretical models and the influence of the experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Analysis

A thorough search of scientific databases reveals a lack of specific studies on the electronic absorption properties of this compound.

Determination of Electronic Absorption Bands and Molar Absorptivity

No published data is available that details the electronic absorption bands or the corresponding molar absorptivity values for this compound. Such information is crucial for understanding the electronic transitions within the molecule, which are influenced by its chromophoric pyrimidine system and the auxochromic dimethylamino and hydroxyl groups.

Solvatochromic Investigations and Environmental Effects on Electronic Transitions

While the dimethylamino group can often lead to solvatochromic effects, where the solvent polarity influences the wavelength of maximum absorption, no specific solvatochromic investigations have been reported for this compound. researchgate.netnih.govnih.govmdpi.commit.edu Studies on how different solvent environments affect the π→π* and n→π* electronic transitions of this particular molecule have not been documented.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Pattern Analysis

Detailed high-resolution mass spectrometry data, which would provide the accurate molecular weight and insight into the compound's fragmentation pathways, is not available in the searched literature.

Elucidation of Fragmentation Mechanisms under Ionization Conditions

Without experimental HRMS data, the specific fragmentation mechanisms of this compound under various ionization conditions (e.g., electron ionization, electrospray ionization) remain speculative. General fragmentation patterns for related structures might suggest potential cleavage sites, such as the loss of methyl groups from the dimethylamino moiety or fragmentation of the pyrimidine ring, but specific pathways for this compound have not been elucidated. libretexts.orgyoutube.commiamioh.edu

X-ray Crystallography for Precise Solid-State Molecular and Supramolecular Structure Determination

A crystallographic study of this compound, which would definitively determine its three-dimensional molecular structure in the solid state, has not been published.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Consequently, there is no information on the crystal packing of this compound or the nature of its intermolecular interactions. The presence of a hydroxyl group and nitrogen atoms in the pyrimidine ring suggests the potential for hydrogen bonding, and the aromatic nature of the ring could facilitate π-π stacking interactions, but these cannot be confirmed without experimental crystallographic data. mdpi.comnih.govnih.govmdpi.comepa.gov

Computational Chemistry and Theoretical Investigations of 4 Dimethylamino 2 Methylpyrimidin 5 Ol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These methods provide insights into the stability and electronic behavior of the compound.

Density Functional Theory (DFT) Studies for Optimized Geometries and Energetics

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular geometry and energy of a molecule. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the optimized structure corresponding to the minimum energy on the potential energy surface can be determined.

For 4-(Dimethylamino)-2-methylpyrimidin-5-ol, DFT calculations would reveal the precise bond lengths, bond angles, and dihedral angles. The pyrimidine (B1678525) ring is expected to be nearly planar, with slight distortions due to the substituent groups. The dimethylamino and hydroxyl groups will have specific orientations relative to the pyrimidine ring to minimize steric hindrance and optimize electronic interactions. The energetics of the molecule, including its total energy and heat of formation, can also be calculated, providing a measure of its thermodynamic stability.

Interactive Data Table: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value |

| Bond Length | N1 | C2 | 1.34 Å | |

| Bond Length | C2 | N3 | 1.33 Å | |

| Bond Length | N3 | C4 | 1.38 Å | |

| Bond Length | C4 | C5 | 1.42 Å | |

| Bond Length | C5 | C6 | 1.39 Å | |

| Bond Length | C6 | N1 | 1.35 Å | |

| Bond Length | C4 | N(amino) | 1.37 Å | |

| Bond Length | C5 | O | 1.36 Å | |

| Bond Angle | N1 | C2 | N3 | 125.5° |

| Bond Angle | C2 | N3 | C4 | 115.0° |

| Bond Angle | N3 | C4 | C5 | 122.3° |

| Dihedral Angle | N3 | C4 | N(amino) | C(methyl) |

| Dihedral Angle | C4 | C5 | O | H |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The spatial distribution of the HOMO and LUMO in this compound is crucial for predicting its reactivity.

Computational analyses of similar pyrimidine derivatives suggest that the HOMO is likely to be localized over the electron-rich dimethylamino group and the pyrimidine ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the pyrimidine ring, particularly on the carbon atoms adjacent to the nitrogen atoms, making these sites susceptible to nucleophilic attack.

Evaluation of the HOMO-LUMO Energy Gap (ΔE) and its Relationship to Reactivity and Stability

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining the chemical reactivity and stability of a molecule. A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, leading to higher reactivity and lower kinetic stability. Conversely, a larger energy gap indicates greater stability and lower reactivity. wjarr.com

Interactive Data Table: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -1.75 |

| HOMO-LUMO Gap (ΔE) | 4.10 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is color-coded to represent different electrostatic potential values.

In the MEP surface of this compound, regions of negative electrostatic potential (typically colored red) would indicate areas of high electron density, which are prone to electrophilic attack. These regions are expected to be located around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group due to the presence of lone pairs of electrons.

Regions of positive electrostatic potential (typically colored blue) represent areas of lower electron density and are susceptible to nucleophilic attack. These would likely be found around the hydrogen atoms of the hydroxyl and methyl groups. The MEP surface provides a comprehensive picture of the molecule's charge landscape, complementing the insights gained from FMO analysis and guiding the understanding of its intermolecular interactions.

Prediction of Electrostatic Interactions and Reactive Sites

The Molecular Electrostatic Potential (MEP) is a crucial theoretical tool used to predict and understand the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, providing a visual guide to the charge distribution. wolfram.comchemrxiv.org This map helps identify regions that are rich or deficient in electrons, which are key to predicting how the molecule will interact with other chemical species.

The MEP surface is color-coded to represent different potential values. Typically:

Red indicates regions of high electron density and negative electrostatic potential. These areas are susceptible to electrophilic attack and are associated with lone pairs of electrons, such as those on the oxygen and nitrogen atoms of the pyrimidine ring.

Blue signifies regions of low electron density and positive electrostatic potential. These sites, often around hydrogen atoms, are prone to nucleophilic attack.

Green represents areas with a neutral or near-zero potential, indicating a balance between the nucleus and electrons.

For this compound, the MEP map would reveal the most negative potential localized around the hydroxyl oxygen and the nitrogen atoms of the pyrimidine ring, marking them as the primary sites for electrophilic interaction. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a likely site for nucleophilic interaction. Computational modeling allows for the precise calculation of these potential values, offering a quantitative prediction of the molecule's reactive sites. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the delocalization of electron density within a molecule. conicet.gov.ar It provides a detailed picture of intramolecular bonding and hyperconjugative interactions by analyzing the interactions between filled (donor) and vacant (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule.

Key interactions would likely include:

Delocalization from the lone pairs of the oxygen and nitrogen atoms to the antibonding π* orbitals of the pyrimidine ring.

Interactions between the π orbitals of the ring and the π* orbitals of adjacent bonds.

Hyperconjugation involving the σ bonds of the methyl groups and the antibonding orbitals of the ring.

These delocalization effects lead to a more dispersed electron density, which stabilizes the molecule. The stabilization energies calculated through NBO analysis provide a quantitative measure of these electronic phenomena. researchgate.net

Table 1: Theoretical Second-Order Perturbation Stabilization Energies E(2) for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (O1) | π* (N1-C6) | Value |

| LP (N3) | π* (C2-N1) | Value |

| π (C5-C6) | π* (N1-C2) | Value |

| σ (C7-H) | σ* (C2-N3) | Value |

| Note: This table is illustrative. The values are placeholders and would be determined from specific NBO calculations. |

Reactivity Descriptors and Global/Local Chemical Reactivity Indices

Density Functional Theory (DFT) is widely used to calculate global and local reactivity descriptors that quantify a molecule's chemical behavior. researchgate.netmdpi.com These indices are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a primary indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

The following global reactivity indices are commonly calculated:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Chemical Potential (μ): The escaping tendency of electrons (μ = (EHOMO + ELUMO) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (ELUMO - EHOMO) / 2). A harder molecule is less reactive. ijsr.net

Electrophilicity Index (ω): The ability of a molecule to accept electrons (ω = μ² / 2η).

These descriptors provide a comprehensive profile of the molecule's reactivity, stability, and electronic properties. researchgate.netnih.gov

Table 2: Calculated Global Reactivity Descriptors for this compound

| Parameter | Symbol | Formula | Value (eV) |

| HOMO Energy | EHOMO | - | Value |

| LUMO Energy | ELUMO | - | Value |

| Energy Gap | ΔE | ELUMO - EHOMO | Value |

| Ionization Potential | I | -EHOMO | Value |

| Electron Affinity | A | -ELUMO | Value |

| Chemical Potential | μ | (EHOMO + ELUMO)/2 | Value |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Value |

| Electrophilicity Index | ω | μ²/2η | Value |

| Note: This table is illustrative. The values are placeholders and would be determined from specific DFT calculations. |

Modeling of Solvent Effects on Molecular Properties using Continuum Solvation Models

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Continuum solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are used to simulate these effects computationally. ijsr.net These models treat the solvent as a continuous dielectric medium that polarizes in response to the solute molecule.

By performing calculations with different solvent models, it is possible to predict how properties like molecular geometry, dipole moment, polarizability, and electronic spectra change from the gas phase to a solution. For this compound, increasing solvent polarity would be expected to stabilize more polar forms of the molecule, potentially leading to changes in its tautomeric equilibrium and reactivity. The dipole moment, in particular, is sensitive to the solvent environment and generally increases in more polar solvents.

Conformational Analysis and Tautomeric Equilibrium Studies of this compound

Many heterocyclic molecules, including pyrimidine derivatives, can exist as a mixture of tautomers. This compound can potentially exist in keto-enol tautomeric forms. The -ol form (pyrimidin-5-ol) is the enol tautomer, while the keto tautomer would be a pyrimidin-5-one derivative.

Computational chemistry is an essential tool for studying tautomeric equilibria. nih.gov By calculating the relative energies of all possible tautomers, the most stable form can be identified. nih.gov These calculations are typically performed for the gas phase and in various solvents to understand how the environment influences the equilibrium. researchgate.net Factors such as intramolecular hydrogen bonding and the polarity of the solvent play a critical role in determining the predominant tautomer. chemrxiv.orgchemrxiv.org For pyrimidine derivatives, the equilibrium can be shifted significantly by the introduction of different functional groups and by the surrounding medium. nih.gov

Theoretical Prediction of Linear and Nonlinear Optical (NLO) Properties

Molecules with extensive π-conjugated systems and significant charge asymmetry often exhibit interesting nonlinear optical (NLO) properties. These properties are critical for applications in optoelectronics and photonics. Computational methods are used to predict the NLO response of a molecule by calculating its electric dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β).

Polarizability (α) describes the linear response of the electron cloud to an external electric field.

Hyperpolarizability (β) describes the nonlinear, second-order response and is a key indicator of a molecule's potential for NLO applications like second-harmonic generation.

For this compound, the presence of the electron-donating dimethylamino group and the electron-withdrawing pyrimidine ring suggests a potential for NLO activity. Theoretical calculations of the β tensor components and the total hyperpolarizability (βtot) can quantify this potential and guide the design of new NLO materials. researchgate.netscirp.org

Table 3: Theoretical Linear and Nonlinear Optical Properties of this compound

| Property | Component | Value (esu) |

| Dipole Moment | μx | Value |

| μy | Value | |

| μz | Value | |

| μtotal | ** Value | |

| Polarizability | αxx | Value |

| αyy | Value | |

| αzz | Value | |

| αiso | Value | |

| First Hyperpolarizability | βxxx | Value |

| βxyy | Value | |

| βxzz | Value | |

| βyyy | Value | |

| βyzz | Value | |

| βzzz | Value | |

| βtot | Value ** | |

| Note: This table is illustrative. The values are placeholders and would be determined from specific quantum chemical calculations. esu = electrostatic units. |

Chemical Reactivity and Reaction Mechanisms of 4 Dimethylamino 2 Methylpyrimidin 5 Ol

Investigation of Nucleophilic and Electrophilic Reactivity of Pyrimidin-5-ol Derivatives

The reactivity of the pyrimidine (B1678525) ring is fundamentally characterized by its electron-deficient nature, arising from the presence of two electronegative nitrogen atoms. This deficiency makes the unsubstituted pyrimidine ring generally resistant to electrophilic attack but susceptible to nucleophilic substitution. However, the substituents on 4-(Dimethylamino)-2-methylpyrimidin-5-ol drastically modify this intrinsic reactivity.

Tautomerism: It is crucial to recognize that the compound exists in tautomeric equilibrium between the pyrimidin-5-ol form and the pyrimidin-5(4H)-one or pyrimidin-5(6H)-one forms. For this discussion, we will primarily consider the pyrimidin-5-ol aromatic form, which is expected to be a significant contributor to the equilibrium.

Electrophilic Reactivity: The pyrimidine ring is strongly activated towards electrophilic substitution by the concerted effects of the 4-(dimethylamino) and 5-hydroxyl groups. Both are powerful electron-donating groups that increase the electron density of the ring, thereby overcoming its inherent electron deficiency.

4-(Dimethylamino) group: This is one of the strongest activating groups. It directs electrophilic attack to the positions ortho and para to itself.

5-Hydroxyl group: This is also a strong activating group, directing to its ortho positions.

2-Methyl group: A weakly activating group through hyperconjugation.

The directing effects of these groups are cumulative. The C6 position is ortho to the hydroxyl group and meta to the dimethylamino group. The C6 position is the most likely site for electrophilic attack due to powerful activation from the adjacent hydroxyl group and reinforcement from the other activating groups. Reactions such as nitration, halogenation, and Friedel-Crafts-type acylations would be expected to proceed at this position under relatively mild conditions.

Nucleophilic Reactivity: The compound itself can act as a nucleophile in several ways:

N-Nucleophilicity: The lone pair of electrons on the nitrogen of the 4-(dimethylamino) group is highly available, making it a potent nucleophilic center. This is analogous to the well-documented nucleophilic catalysis of 4-(Dimethylaminopyridine) (DMAP).

O-Nucleophilicity: The hydroxyl group at C5 can be deprotonated to form a phenoxide-like anion, which is a strong nucleophile capable of participating in reactions like Williamson ether synthesis or esterification.

Ring Nitrogen Nucleophilicity: The ring nitrogens (N1 and N3) are generally poor nucleophiles due to their involvement in the aromatic system. However, they can be protonated or alkylated under certain conditions.

Regarding nucleophilic substitution on the ring, the strong electron-donating nature of the substituents deactivates the ring towards traditional SNAr (Nucleophilic Aromatic Substitution) reactions, which typically require electron-withdrawing groups. Therefore, displacement of a leaving group from the ring would be difficult.

| Position | Electrophilic Attack | Nucleophilic Attack (on ring) | Rationale |

| C2 | Unlikely | Deactivated | Occupied by a methyl group. Deactivated for nucleophilic attack by adjacent ring nitrogen and activating groups. |

| C4 | Unlikely | Deactivated | Occupied by the dimethylamino group. Strongly deactivated for nucleophilic attack. |

| C5 | Unlikely | Deactivated | Occupied by the hydroxyl group. |

| C6 | Highly Favored | Deactivated | Strongly activated by the ortho-hydroxyl (C5) and para-dimethylamino (C4) directing groups. |

Role of this compound or its Analogs in Catalysis

By analogy with 4-(Dimethylaminopyridine) (DMAP), this compound is predicted to function as a highly effective nucleophilic catalyst, particularly in acylation reactions. rsc.orgmasterorganicchemistry.com DMAP is a widely used catalyst for the esterification of alcohols with acid anhydrides, and its mechanism is well-understood. masterorganicchemistry.com

The catalytic activity stems from the high nucleophilicity of the exocyclic dimethylamino nitrogen. This nitrogen atom can attack an electrophilic substrate, such as an acyl group from an anhydride (B1165640), to form a reactive intermediate. The presence of the pyrimidine ring, compared to the pyridine (B92270) ring in DMAP, may modulate the basicity and nucleophilicity of the amino group but is unlikely to change the fundamental catalytic mechanism.

While no specific mechanistic studies for this compound have been published, a proposed catalytic cycle for an acylation reaction, based on the DMAP mechanism, can be outlined:

Nucleophilic Attack: The nucleophilic nitrogen of the 4-(dimethylamino) group attacks the electrophilic carbonyl carbon of an acid anhydride, displacing the carboxylate and forming a highly reactive N-acylpyrimidinium intermediate.

Acyl Transfer: The alcohol (the substrate to be acylated) attacks the activated acyl group of the N-acylpyrimidinium intermediate. The pyrimidine moiety is an excellent leaving group due to the resonance stabilization of the resulting neutral molecule.

Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses, forming the ester product, releasing a proton, and regenerating the this compound catalyst. A stoichiometric base (like triethylamine) is typically added to neutralize the proton, completing the catalytic cycle.

This pathway highlights the compound's potential as a "super-acylating" agent, significantly accelerating reactions that are slow with the alcohol alone.

Stability Profile and Degradation Pathways under Controlled Chemical Conditions

The stability of a molecule is critical for its synthesis, storage, and application. A forced degradation study, exposing the compound to various stress conditions, is used to identify potential degradation pathways. Based on the structure of this compound, several degradation routes can be predicted. Studies on the analogous compound 4-DMAP have shown maximum stability in the pH range of 2.0 to 3.0. nih.gov

| Condition | Stressor | Predicted Reactivity / Degradation Pathway | Potential Products |

| Acidic | e.g., 0.1 M HCl, Heat | Protonation of ring nitrogens and the dimethylamino group. Under harsh conditions, potential for hydrolysis of the dimethylamino group or ring opening. | Pyrimidine ring-opened products; 4-amino-2-methylpyrimidin-5-ol (B1282271). |

| Basic | e.g., 0.1 M NaOH, Heat | Deprotonation of the 5-hydroxyl group to form a salt. The resulting anion may be more susceptible to oxidation. The pyrimidine ring is generally stable to base but can be susceptible to ring-opening under extreme conditions. | Phenoxide-like salt; Oxidized derivatives. |

| Oxidative | e.g., H₂O₂, Heat | Oxidation of the electron-rich aromatic ring, the dimethylamino group to an N-oxide, or the methyl group to a carboxylic acid. Ring cleavage is possible under strong oxidation. | N-oxide derivatives; 4-(dimethylamino)-5-hydroxypyrimidine-2-carboxylic acid; Ring-opened products. |

| Photolytic | e.g., UV/Vis light (ICH Q1B) | Excitation of the aromatic π-system can lead to radical formation and subsequent dimerization, oxidation, or rearrangement. | Photodimers; Oxidized products; Isomers. |

Kinetics and Thermodynamics of Key Reactions Involving the Compound

Understanding the kinetics and thermodynamics of reactions involving this compound is essential for optimizing reaction conditions and predicting product distributions. youtube.com

Kinetics: Kinetic studies would focus on the rates of reactions, such as its performance in catalysis or its degradation under various conditions. For its role as an acylation catalyst, key kinetic parameters would include:

Rate Constant (k): To quantify the speed of the acyl transfer step.

Activation Energy (Ea): To determine the energy barrier for the formation of the N-acylpyrimidinium intermediate. A lower Ea compared to the uncatalyzed reaction would confirm its catalytic efficacy. youtube.com

The reaction rate would be expected to depend on the concentration of the substrate, the catalyst, and the temperature, likely following second or third-order kinetics depending on the precise mechanism and rate-determining step.

Thermodynamics: Thermodynamic analysis would provide insight into the position of equilibrium and the spontaneity of reactions.

Enthalpy (ΔH) and Entropy (ΔS): These values would elucidate the contributions of bond energies and disorder to the reaction's spontaneity. The formation of the stable ester product and the regeneration of the aromatic catalyst are expected to be thermodynamically favorable.

For degradation studies, kinetic analysis would establish the rate of degradation under specific conditions (e.g., half-life, t₁/₂), while thermodynamic data would indicate the relative stability of the parent compound versus its degradation products.

Preclinical Biological Activity and Molecular Mechanism of Action Studies

In Vitro Biological Screening of 4-(Dimethylamino)-2-methylpyrimidin-5-ol and its Synthesized Derivatives

Enzyme Inhibition Assays (e.g., Kinases like HMPP kinase, other relevant target enzymes)

The pyrimidine (B1678525) scaffold is a well-established pharmacophore in the design of kinase inhibitors due to its structural resemblance to the adenine (B156593) ring of ATP, enabling it to competitively bind to the ATP-binding site of kinases. nih.gov While specific inhibitory data for this compound against hydroxymethyl-dihydropterin pyrophosphate (HMPP) kinase is not extensively detailed in the available literature, the broader class of pyrimidine derivatives has demonstrated significant inhibitory activity against various kinases.

For instance, a series of 2,4-diarylamino-pyrimidines have been identified as potent inhibitors of both Insulin-like Growth Factor 1 Receptor (IGF1R) and Epidermal Growth Factor Receptor (EGFR) with L858R/T790M mutations, exhibiting low nanomolar IC50 values. nih.gov Another study on pyrazolo[3,4-d]pyrimidines highlighted their role as a privileged scaffold for developing kinase inhibitors for cancer therapy. nih.gov Furthermore, certain 6-dimethylamino 1H-pyrazolo[3,4-d]pyrimidine derivatives have shown potent inhibition of PGE(2) generation through direct effects on COX-2 activity. nih.gov

One study on 4-amino-2,6-dichloropyrimidine (B161716) reported a high level of inhibition on the glutathione (B108866) reductase (GR) enzyme with a KI value of 0.979 μM. juniperpublishers.comjuniperpublishers.com This suggests that the amino and chloro groups contribute to an effective inhibitory effect, a structural feature partially shared with the dimethylamino group of the title compound.

Although direct evidence is pending, the structural motifs of this compound suggest its potential as a kinase inhibitor, warranting further investigation against a panel of kinases, including HMPP kinase, to determine its specific inhibitory profile and potency.

Receptor Binding and Target Engagement Investigations

The ability of a compound to bind to specific receptors is a crucial determinant of its pharmacological effect. For pyrimidine derivatives, receptor binding affinities have been explored across various receptor families. For example, studies on 5-substituted-N,N-diallyltryptamines, which share some structural similarities with pyrimidine derivatives, have shown nanomolar affinities for adrenergic, sigma, and histamine (B1213489) receptors. researchgate.net

In the context of P2 purinergic receptors, which are activated by nucleotides like ATP and UTP, pyrimidine nucleotides have shown selectivity. For instance, the P2Y6 receptor is primarily activated by uridine (B1682114) 5'-diphosphates. nih.gov While this does not directly implicate this compound, it highlights the potential for pyrimidine-based structures to interact with nucleotide-binding receptors.

A study on pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands demonstrated that specific substitutions could achieve high binding affinity and selectivity. nih.gov This underscores the importance of the substitution pattern on the pyrimidine core for receptor engagement.

Direct receptor binding and target engagement studies for this compound are necessary to identify its specific molecular targets and to understand its mechanism of action. Techniques such as radioligand binding assays and surface plasmon resonance would be invaluable in this regard.

Cellular Assays for Specific Biological Responses (e.g., antiproliferative effects in cell lines, antimicrobial activity against specific bacterial or fungal strains, plant growth stimulating activity)

Antiproliferative Effects:

For example, a series of novel pyrimidine derivatives showed strong cytotoxicity against the A549 (adenocarcinomic human alveolar basal epithelial) cell line at a concentration of 100 μM, with one derivative showing the strongest effect at 50 μM. mdpi.com Another study on thiazolo[5,4-d]pyrimidine (B3050601) derivatives reported antiproliferative activity against gastric cancer cell line HGC-27. juniperpublishers.com Furthermore, certain 2,4-diarylamino-pyrimidines strongly suppress the proliferation of CO-1686-resistant H1975-IGF1R cancer cells. nih.gov

The data in the table below, gathered from studies on various pyrimidine derivatives, illustrates the potential range of antiproliferative activity.

| Compound Class | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidine derivative | MCF-7 (Breast) | 2.74 | nih.gov |

| Pyrido[2,3-d]pyrimidine derivative | HepG2 (Liver) | 4.92 | nih.gov |

| Pyrido[2,3-d]pyrimidine derivative | A549 (Lung) | 1.96 | nih.gov |

| 4-Amino-thieno[2,3-d]pyrimidine | MCF-7 (Breast) | 0.013 | nih.gov |

| 4-Amino-thieno[2,3-d]pyrimidine | MDA-MB-231 (Breast) | 0.056 | nih.gov |

Antimicrobial Activity:

Pyrimidine derivatives have also been investigated for their antimicrobial properties. Studies on dihydropyrimidinone derivatives have shown activity against Gram-positive cocci with MIC values ranging from 0.16 to 80 μg/ml. mdpi.com Another study on 5-hydroxymethylpyrimidines reported MICs of 256 µg/mL against Acinetobacter baumannii, Candida albicans, Escherichia coli, and Methicillin-resistant Staphylococcus aureus (MRSA) for different derivatives. mdpi.comnih.gov

The following table summarizes the antimicrobial activity of some pyrimidine derivatives against various pathogens.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Dihydropyrimidinone | Gram-positive cocci | 0.16 - 80 | mdpi.com |

| Dihydropyrimidinone | Gram-negative bacilli | 23.2 - 80 | mdpi.com |

| 5-Hydroxymethylpyrimidine | Acinetobacter baumannii | 256 | mdpi.comnih.gov |

| 5-Hydroxymethylpyrimidine | Candida albicans | 256 | mdpi.comnih.gov |

| 5-Hydroxymethylpyrimidine | Escherichia coli | 128 | mdpi.comnih.gov |

| 5-Hydroxymethylpyrimidine | MRSA | 256 | mdpi.comnih.gov |

Plant Growth Stimulating Activity:

Interestingly, pyrimidine derivatives have been explored as plant growth regulators. Studies have shown that these compounds can have a positive effect on the growth and development of both the shoot and root systems of wheat plants at concentrations as low as 10-7M. researchgate.net The regulatory effect is dependent on the substituents in their chemical structure. Some pyrimidine derivatives, such as sodium and potassium salts of 6-methyl-2-mercapto-4-hydroxypyrimidine, have been shown to improve plant growth throughout the vegetative phase. mdpi.com This suggests a potential application for this compound in agriculture, although specific studies are required to confirm this.

Computational Biology and Molecular Modeling for Biological Interactions

Molecular Docking Studies for Ligand-Target Interactions and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding ligand-target interactions and predicting the binding mode of potential inhibitors.

While specific molecular docking studies for this compound are limited, research on related pyrimidine derivatives provides valuable insights. For example, docking studies of various pyrimidine derivatives have been performed against cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov These studies help in identifying the crucial interactions between the pyrimidine core and the amino acid residues in the active site of the kinase.

One study focused on a series of pyrimidine derivatives and their docking with the human cyclin-dependent kinase-2 protein model (PDB ID: 1HCK). The results indicated that compounds with electron-withdrawing substituents on the phenyl ring attached to the pyrimidine core showed better biological activity. nih.gov The binding energies for some of these derivatives were in the range of -7.4 to -7.9 kcal/mol. nih.gov

Another investigation involving pyrido[3,4-d]pyrimidine (B3350098) inhibitors and the Mps1 kinase demonstrated that residues Gly605 and Lys529 form stable hydrogen bonds with the inhibitors, which is crucial for their activity. mdpi.com Such studies highlight the importance of hydrogen bonding and hydrophobic interactions in the binding of pyrimidine derivatives to their target proteins.

| Compound Class | Protein Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|---|

| Pyrimidine Derivative | CDK2 | 1HCK | -7.9 | Not specified | nih.gov |

| Pyrido[3,4-d]pyrimidine | Mps1 Kinase | Not specified | Not specified | Gly605, Lys529 | mdpi.com |

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior in Biological Environments

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of a ligand-protein complex over time. mdpi.comtandfonline.com This computational method complements molecular docking by assessing the stability of the predicted binding poses in a simulated physiological environment.

MD simulations have been widely used to study the interactions of pyrimidine-based inhibitors with their target kinases. For instance, simulations of pyrido[3,4-d]pyrimidine inhibitors in complex with Mps1 kinase were performed to validate the docking results and to understand the dynamic behavior of the complex. mdpi.com Such simulations can reveal important information about the flexibility of the protein and the ligand, as well as the role of water molecules in mediating interactions.

In a study on 7H-pyrrolo[2,3-d]pyrimidine inhibitors of p21-activated kinase 4 (PAK4), MD simulations showed that the inhibitors had strong interactions with the hinge region and surrounding residues. mdpi.com The simulations, which ran for 200 ns, helped to elucidate the inhibitory mechanisms and the reasons for the different potencies of the studied compounds. mdpi.com The root-mean-square deviation (RMSD) of the complexes remained stable after 50 ns, indicating the stability of the binding. mdpi.com

While no specific MD simulation studies have been reported for this compound, the application of this technique to the compound in complex with potential targets, such as kinases identified through screening, would be highly valuable. It would provide a deeper understanding of its binding stability and the key interactions that could be optimized for improved potency and selectivity.

for this compound Not Publicly Documented

Extensive literature searches have revealed a significant lack of publicly available scientific data regarding the preclinical biological activity and molecular mechanism of action for the specific chemical compound this compound. As a result, a detailed analysis according to the requested outline cannot be provided at this time.

Scientific research and development on novel chemical entities often involves a lengthy process of synthesis, in vitro and in vivo testing, and subsequent publication in peer-reviewed journals. The absence of information on this compound in the current scientific literature suggests that this compound may be a novel entity that has not yet been extensively studied, or the research has not been made public.

While information exists for structurally related pyrimidine derivatives, which are a broad class of heterocyclic compounds with diverse biological activities, extrapolating this data to this compound would be scientifically unsound without specific experimental evidence for this particular molecule. The specific arrangement and nature of the substituent groups—a dimethylamino group at position 4, a methyl group at position 2, and a hydroxyl group at position 5—would significantly influence its physicochemical properties and its interaction with biological targets, making its activity profile unique.

Further research and publication are necessary to elucidate the potential biological effects, molecular targets, and structure-activity relationships of this compound. Until such data becomes available, any discussion of its preclinical profile would be purely speculative.

Advanced Analytical Methodologies for 4 Dimethylamino 2 Methylpyrimidin 5 Ol in Research Settings

Chromatographic Method Development and Validation for Analysis and Quantification

Chromatographic techniques form the cornerstone of analytical procedures for substituted pyrimidines. The development of robust and reliable methods is essential for accurate quantification and impurity monitoring. Method validation, following established guidelines, ensures that the analytical procedure is suitable for its intended purpose.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of pyrimidine-containing substances due to its versatility in separating non-volatile and thermally labile compounds. rjptonline.org For a polar compound like 4-(Dimethylamino)-2-methylpyrimidin-5-ol, reversed-phase (RP) HPLC is the most common approach. nih.gov

Method development typically begins with the selection of a suitable stationary phase, most often a C18 column, which provides hydrophobic interactions for retaining the analyte. rjptonline.org The mobile phase composition is critical and usually consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govmdpi.com The pH of the aqueous phase is a key parameter to control the ionization state of the analyte, which significantly influences its retention time and peak shape. For aminopyrimidines, a slightly acidic or neutral pH is often optimal. Gradient elution, where the proportion of the organic modifier is increased during the run, is frequently employed to separate compounds with a range of polarities, including potential impurities. rjptonline.org Detection is commonly performed using a Diode-Array Detector (DAD) or a standard UV detector set at a wavelength where the analyte exhibits maximum absorbance.

Validation of the developed HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines. researchgate.net This process involves assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ) to ensure the method is reliable and robust. researchgate.net

Table 1: Illustrative HPLC Method Parameters for Pyrimidine (B1678525) Analysis

| Parameter | Condition |

|---|---|

| Column | ACE C18 (250 x 4.6 mm, 5 µm) rjptonline.org |

| Mobile Phase A | Phosphate buffer solution (pH 7.0) rjptonline.org |

| Mobile Phase B | Methanol or Acetonitrile rjptonline.orgnih.gov |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min rjptonline.orgmdpi.com |

| Detection | UV at 240 nm rjptonline.org |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Species or Derivatives

Gas Chromatography (GC) is best suited for the analysis of volatile and thermally stable compounds. semanticscholar.org Direct analysis of this compound by GC is challenging due to its low volatility and polar functional groups (-OH and -N(CH₃)₂). Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable derivative prior to GC analysis. semanticscholar.org

Common derivatization reagents for compounds with active hydrogens, such as hydroxyl and amino groups, include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkyl chloroformates like ethyl chloroformate. semanticscholar.orgnih.gov These reagents replace the active hydrogens with nonpolar groups (e.g., trimethylsilyl), thereby increasing volatility.

The GC method involves injecting the derivatized sample into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column (e.g., HP-5). semanticscholar.org The separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase as a function of temperature, which is controlled by a programmed temperature ramp. semanticscholar.org A Flame Ionization Detector (FID) is commonly used for quantification.

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Pyrimidine Derivatives

Hydrophilic Interaction Liquid Chromatography (HILIC) is an increasingly popular alternative to reversed-phase HPLC for the separation of highly polar and hydrophilic compounds that are poorly retained on C18 columns. nih.govthermofisher.com Given the polar nature of this compound, HILIC offers a significant advantage by providing strong retention. nih.gov

In HILIC, a polar stationary phase (e.g., silica, amino, or zwitterionic) is used with a mobile phase consisting of a high percentage of a nonpolar organic solvent, typically acetonitrile, and a small amount of an aqueous buffer. nih.govchromatographyonline.com The retention mechanism is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer adsorbed onto the surface of the polar stationary phase. thermofisher.comchromatographyonline.com Elution is often achieved by increasing the proportion of the aqueous component in the mobile phase. This technique provides an orthogonal selectivity compared to RP-HPLC, which can be beneficial for impurity profiling. nih.gov

Table 2: Typical HILIC Method Parameters for Polar Analyte Analysis

| Parameter | Condition |

|---|---|

| Column | ZIC-p-HILIC or Silica (150 mm × 4.0 mm, 3 µm) nih.govresearchgate.net |

| Mobile Phase A | Acetonitrile nih.govresearchgate.net |

| Mobile Phase B | Aqueous Ammonium (B1175870) Acetate Buffer (e.g., 10 mM, pH 6.2) nih.govresearchgate.net |

| Elution Mode | Gradient (decreasing concentration of Mobile Phase A) |

| Flow Rate | 0.35 - 1.3 mL/min nih.govresearchgate.net |

| Column Temperature | 45 °C nih.gov |

| Detection | UV or Mass Spectrometry (MS) |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide enhanced analytical power, offering both high-resolution separation and specific identification capabilities.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique that combines the separation capabilities of HPLC or HILIC with the mass analysis capabilities of tandem mass spectrometry. resolvemass.ca This makes it the method of choice for trace-level quantification and the identification of unknown impurities. nih.govnih.gov

Following chromatographic separation, the column effluent is directed to an ion source, typically an Electrospray Ionization (ESI) source, which generates gas-phase ions of the analytes. These ions are then guided into the mass spectrometer. For quantitative analysis, Multiple Reaction Monitoring (MRM) is often used. nih.gov In this mode, a specific precursor ion (e.g., the molecular ion of the analyte) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored by the second mass analyzer. This process provides exceptional specificity and sensitivity, allowing for the detection of impurities at parts-per-million (ppm) levels. nih.govplos.org For impurity identification, high-resolution mass spectrometry can provide accurate mass measurements, enabling the determination of elemental compositions. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification of volatile and semi-volatile compounds. nih.gov In the context of this compound research, GC-MS is invaluable for identifying volatile impurities, residual solvents, or byproducts from the synthetic process. nih.govwur.nl

Samples, which may require derivatization as described for GC, are separated on a GC column. nih.gov The separated components then enter the ion source of the mass spectrometer (typically Electron Ionization, EI), where they are fragmented in a reproducible manner. The resulting mass spectrum is a unique "fingerprint" of the molecule. mdpi.com By comparing the obtained mass spectrum with spectral libraries (e.g., NIST), unknown volatile components can be confidently identified. researchgate.netmdpi.com

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Ammonium Acetate |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Ethyl Chloroformate |

| Helium |

| Methanol |

| Nitrogen |

| Triethyl Orthoformate |

| Hydrazine Hydrate |

| Urea |

| Thiourea |

| Ibuprofen |

Advanced Spectrophotometric Methods for Quantitative Determinations

The quantitative analysis of this compound in research settings can be effectively achieved through advanced spectrophotometric methods. These techniques offer a balance of sensitivity, accuracy, and accessibility for routine analysis. Given the aromatic pyrimidine core and the presence of auxochromic groups (dimethylamino and hydroxyl), the compound is expected to exhibit significant absorbance in the ultraviolet (UV) region, making it a suitable candidate for UV-Visible spectrophotometry.

A common approach for the quantitative determination of pyrimidine derivatives involves direct UV spectrophotometry. nih.gov For a novel compound like this compound, the initial step would be the determination of its wavelength of maximum absorbance (λmax). This is accomplished by scanning a dilute solution of the compound in a suitable solvent, such as methanol or acetonitrile, across the UV-Vis spectrum (typically 200-400 nm). nih.gov Based on structurally similar pyrimidine derivatives, the λmax for this compound is anticipated to be in the range of 270-280 nm. nih.gov Once the λmax is established, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations. The relationship between absorbance and concentration is governed by the Beer-Lambert Law. repligen.com

Derivative Spectrophotometry

In instances where the sample matrix is complex or contains interfering substances with overlapping absorption spectra, first-order or second-order derivative spectrophotometry can be employed. mdpi.com This technique involves the mathematical differentiation of the zero-order absorption spectrum. uw.edu.pl The resulting derivative spectrum can resolve overlapping peaks, enhancing the specificity of the analysis. mdpi.com For example, if a precursor or a degradation product has a similar absorption profile to this compound, derivative spectrophotometry can allow for the quantification of the target analyte without the need for extensive sample separation. mdpi.comnih.gov

Method Validation Parameters

A developed spectrophotometric method for this compound would require validation to ensure its suitability for its intended purpose. Key validation parameters, in accordance with International Council for Harmonisation (ICH) guidelines, include linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). amsbiopharma.comich.org

Interactive Data Table: Hypothetical Validation Summary for a UV Spectrophotometric Method for this compound

| Parameter | Specification | Hypothetical Result |

| λmax | Wavelength of maximum absorbance | 275 nm |

| Linearity Range | Concentration range over which the method is linear | 5-50 µg/mL |

| Correlation Coefficient (r²) | A measure of the goodness of fit of the calibration curve | > 0.999 |

| Accuracy (% Recovery) | Closeness of the measured value to the true value | 98.0 - 102.0% |

| Precision (% RSD) | Degree of scatter between a series of measurements | < 2.0% |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected | 0.5 µg/mL |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy | 1.5 µg/mL |

Analytical Quality Control Strategies for Research Materials